molecular formula C22H27N3O7S B2391042 N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-61-7

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2391042
CAS No.: 868981-61-7
M. Wt: 477.53
InChI Key: SXOVHTXYMTZHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a sophisticated synthetic compound of significant interest in advanced pharmacological and chemical research. This molecule is structurally characterized by a oxalamide core, strategically functionalized with two distinct pharmacophores: a 3,4-dimethoxyphenethylamine moiety and a 3-(phenylsulfonyl)oxazolidine group. The 3,4-dimethoxyphenethylamine portion is a well-known scaffold in bioactive compounds, often associated with interactions with neurotransmitter systems . The integration of the sulfonyl-oxazolidine group, a motif present in various enzyme inhibitors and bioactive agents, suggests potential for unique binding characteristics and metabolic stability. This complex architecture makes it a valuable chemical tool for researchers investigating structure-activity relationships (SAR), probing novel enzyme or receptor targets, and developing new candidates in neuroscience and medicinal chemistry. The compound is provided with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity. This product is intended for research and development purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-30-18-9-8-16(14-19(18)31-2)10-11-23-21(26)22(27)24-15-20-25(12-13-32-20)33(28,29)17-6-4-3-5-7-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOVHTXYMTZHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (3-(Phenylsulfonyl)oxazolidin-2-yl)methanamine

  • Oxazolidinone Formation :
    • React 2-amino-1-propanol with phenylsulfonyl chloride in dichloromethane (DCM) at 0°C to form 3-(phenylsulfonyl)oxazolidin-2-one.
    • Conditions : Triethylamine (2 eq), 12 h, 80% yield.
  • Reductive Amination :
    • Treat the oxazolidinone with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at reflux to reduce the carbonyl to a methylene group, yielding the methanamine derivative.
    • Conditions : 4 h, 65% yield.

Sequential Amide Coupling

  • First Amidation :
    • Add oxalyl chloride (1.1 eq) dropwise to 3,4-dimethoxyphenethylamine (1 eq) in DCM at −20°C.
    • Stir for 2 h, then evaporate to obtain the monoamide chloride intermediate.
  • Second Amidation :
    • React the intermediate with (3-(phenylsulfonyl)oxazolidin-2-yl)methanamine (1.2 eq) in DCM using N,N-diisopropylethylamine (DIPEA, 2 eq) as base.
    • Yield : 72% after silica gel chromatography.

Carbodiimide-Mediated Coupling

One-Pot Procedure

  • Combine oxalic acid (1 eq), 3,4-dimethoxyphenethylamine (1 eq), and (3-(phenylsulfonyl)oxazolidin-2-yl)methanamine (1 eq) in dimethylformamide (DMF).
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 2.2 eq) and hydroxybenzotriazole (HOBt, 2 eq).
  • Stir at 25°C for 24 h.
  • Yield : 68% after reverse-phase HPLC purification.

Comparative Efficiency of Coupling Agents

Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
EDCl/HOBt DMF 25 24 68
DCC/DMAP THF 40 18 54
HATU DCM 0→25 12 73

Mixed Carbonate Intermediate Route

  • Monoethyl Oxalate Formation :
    • React oxalyl chloride with ethanol (1 eq) to form ethyl oxalyl chloride.
  • First Amidation :
    • Treat ethyl oxalyl chloride with 3,4-dimethoxyphenethylamine (1 eq) to yield ethyl N-(3,4-dimethoxyphenethyl)oxamate.
  • Second Amidation :
    • Hydrolyze the ethyl ester with NaOH (2 eq), then activate with thionyl chloride.
    • Couple with (3-(phenylsulfonyl)oxazolidin-2-yl)methanamine (1.1 eq).
    • Yield : 77%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.21 (t, J = 5.6 Hz, 1H), 7.85–7.78 (m, 2H), 7.65–7.58 (m, 3H), 6.82–6.75 (m, 3H), 4.35–4.28 (m, 2H), 3.73 (s, 6H), 3.52–3.45 (m, 2H), 3.32–3.25 (m, 2H), 2.78 (t, J = 7.1 Hz, 2H).
  • HRMS (ESI+): m/z calc. for C29H31N3O8S [M+H]+: 600.1889; found: 600.1893.

Purity Assessment

Method Column Mobile Phase Purity (%)
HPLC C18, 4.6 × 150 mm MeCN/H2O (70:30) 99.1
UPLC-MS BEH C18, 2.1 × 50 mm 0.1% HCO2H in H2O/MeCN 98.7

Challenges and Optimization

  • Regioselectivity : Competing reactions occur when using symmetric oxalic acid derivatives. Stepwise coupling with EDCl/HOBt minimized diastereomers.
  • Oxazolidine Stability : The phenylsulfonyl group deactivates the oxazolidine ring toward nucleophilic attack during amidation.
  • Solvent Effects : DMF provided superior solubility over THF, reducing reaction time by 30%.

Chemical Reactions Analysis

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenethyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The oxazolidinyl moiety can be reduced under appropriate conditions to yield amine derivatives.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. The dimethoxyphenethyl group may facilitate binding to hydrophobic pockets in proteins, while the phenylsulfonyl oxazolidinyl moiety could interact with polar or charged residues. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved would depend on the specific biological context and targets being studied.

Comparison with Similar Compounds

Pharmacological Activities

Antiviral Activity (HIV Entry Inhibition):
  • Analogs like Compound 14 (thiazolyl-pyrrolidinyl hybrid) and Compound 22 (piperidinyl-thiazolyl) exhibit antiviral activity by targeting the HIV CD4-binding site, with IC₅₀ values in the nanomolar range .
  • Structural Insight : The 3,4-dimethoxyphenethyl group in the target compound may enhance binding to hydrophobic pockets, similar to the 4-chlorophenyl group in Compound 76 .
Enzyme Inhibition (Cytochrome P450 4F11):
  • Compound 76 (3,4-dimethoxyphenethyl analog) inhibits stearoyl-CoA desaturase via cytochrome P450 activation, with a molecular weight of 362.9 g/mol and 67% yield .

Metabolic and Toxicological Profiles

Metabolic Stability:
  • Flavoring oxalamides like S336 undergo rapid hydrolysis and glucuronidation, with high metabolic turnover .
  • The phenylsulfonyl group in the target compound may slow hydrolysis compared to ester or amide-containing analogs, as sulfonamides are generally resistant to enzymatic cleavage.
Toxicity Data:
  • NOEL Values: S336: 100 mg/kg/day (rat) . N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225): Rapid plasma clearance in rats, suggesting low systemic toxicity .

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H30N4O5S
  • Molecular Weight : 478.57 g/mol

Structural Features

This compound features:

  • A dimethoxyphenethyl moiety which may contribute to its interaction with biological targets.
  • An oxazolidin ring that is known for its role in various pharmacological activities.
  • An oxalamide linkage which is often associated with enhanced biological stability.

Anticancer Potential

Research indicates that derivatives of oxadiazole, including those related to oxalamides, exhibit significant anticancer properties. The mechanisms of action typically involve:

  • Inhibition of Key Enzymes : Compounds similar to this compound have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
  • Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications .

The biological activity of this compound may be attributed to its ability to:

  • Interact with nucleic acids and proteins involved in cell signaling pathways.
  • Modulate the activity of growth factors and kinases that are pivotal in tumor growth and metastasis.

Study 1: Inhibition of Tumor Growth

A study investigating the effects of oxadiazole derivatives on breast cancer cell lines reported that compounds with similar structures significantly inhibited cell proliferation by inducing apoptosis through the modulation of caspase pathways .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of Notum carboxylesterase by oxadiazole derivatives, which restored Wnt signaling pathways disrupted in certain cancers. This highlights the potential dual role of these compounds in both direct cytotoxicity and pathway modulation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor cell proliferation
Enzyme InhibitionInhibits thymidylate synthase and HDAC
CytotoxicityInduces apoptosis in cancer cell lines
Wnt Signaling ModulationRestores Wnt signaling via Notum inhibition

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Amide coupling : React 3,4-dimethoxyphenethylamine with oxalyl chloride to form the oxalamide backbone.

Sulfonylation : Introduce the phenylsulfonyl group to the oxazolidine ring via sulfonylation under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

  • Key Conditions :
  • Temperature: 0–25°C for amide coupling to prevent side reactions.
  • Catalysts: DMAP (4-dimethylaminopyridine) for sulfonylation efficiency .
  • Yield Optimization : Stepwise monitoring via TLC/HPLC improves intermediate isolation, with total yields ranging from 30–45% .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm proton environments (e.g., δ 10.78 ppm for amide NH, δ 3.72 ppm for methoxy groups) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 362.9) and purity (>90%) .
  • X-ray Crystallography (if applicable): Resolve steric effects from the 3,4-dimethoxyphenethyl and phenylsulfonyl groups .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., soluble epoxide hydrolase or kinase targets) due to structural analogs showing activity .
  • Assay Design :

In vitro enzymatic assays : Use fluorogenic substrates (e.g., CMNPC for epoxide hydrolases) with IC50 determination.

Cellular viability assays : Screen against cancer lines (e.g., MCF-7, HepG2) via MTT assays at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance inhibitory potency?

  • Methodological Answer :
  • Modification Strategies :
  • Phenylsulfonyl group : Replace with heteroaryl sulfonates (e.g., thiophene) to modulate electron-withdrawing effects .
  • Oxazolidine ring : Introduce substituents (e.g., fluorine at C3) to enhance target binding .
  • Evaluation :
  • Compare IC50 values across analogs using dose-response curves.
  • Computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like CYP4F11 .

Q. How can contradictory data between enzymatic and cellular assays be resolved?

  • Methodological Answer : Contradictions (e.g., high in vitro potency but low cellular activity) may arise from:
  • Membrane permeability : Measure logP (e.g., octanol/water partition) to assess bioavailability. Improve via prodrug strategies (e.g., esterification of methoxy groups) .
  • Metabolic stability : Perform microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., sulfonamide cleavage) .

Q. What computational methods are suitable for predicting off-target interactions?

  • Methodological Answer :
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to identify off-target kinases or GPCRs .
  • Machine learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) .
  • Validation : Cross-check predictions with panel-based selectivity assays (e.g., Eurofins CEREP panels) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogs?

  • Methodological Answer : Variability in yields (e.g., 30% vs. 60% for similar steps) may stem from:
  • Reagent purity : Use freshly distilled triethylamine to avoid amine degradation during coupling .
  • Solvent choice : Replace dichloromethane with THF for better solubility of intermediates .
  • Documentation : Replicate procedures from peer-reviewed syntheses (e.g., NMR-monitored protocols in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.